molecular formula C9H9N3OS2 B11605433 2-[(2E)-2-(1-thien-2-ylethylidene)hydrazino]-1,3-thiazol-4(5H)-one

2-[(2E)-2-(1-thien-2-ylethylidene)hydrazino]-1,3-thiazol-4(5H)-one

Cat. No.: B11605433
M. Wt: 239.3 g/mol
InChI Key: NPZODRVSHYWZGC-IZZDOVSWSA-N
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Description

2-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the reaction of thiophene-2-carbohydrazide with appropriate aldehydes or ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Scientific Research Applications

2-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE apart is its unique combination of a thiophene ring and a thiazole ring, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C9H9N3OS2

Molecular Weight

239.3 g/mol

IUPAC Name

(2Z)-2-[(E)-1-thiophen-2-ylethylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H9N3OS2/c1-6(7-3-2-4-14-7)11-12-9-10-8(13)5-15-9/h2-4H,5H2,1H3,(H,10,12,13)/b11-6+

InChI Key

NPZODRVSHYWZGC-IZZDOVSWSA-N

Isomeric SMILES

C/C(=N\N=C/1\NC(=O)CS1)/C2=CC=CS2

Canonical SMILES

CC(=NN=C1NC(=O)CS1)C2=CC=CS2

solubility

22.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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